A Comprehensive Technical Guide to 4-(p-Iodophenyl)butyric Acid: Properties, Synthesis, and Applications in Drug Development
A Comprehensive Technical Guide to 4-(p-Iodophenyl)butyric Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-(p-Iodophenyl)butyric acid, a halogenated carboxylic acid with significant applications in proteomics and drug development. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its primary role as an albumin-binding moiety to enhance the pharmacokinetic profiles of therapeutic and diagnostic agents. Detailed experimental protocols for key assays and visualizations of chemical synthesis and biological mechanisms are included to support researchers in their practical applications of this compound.
Chemical Identity and Physicochemical Properties
4-(p-Iodophenyl)butyric acid, also known as 4-(4-iodophenyl)butanoic acid, is a derivative of benzenebutanoic acid. Its chemical structure consists of a phenylbutyric acid backbone with an iodine atom substituted at the para position of the phenyl ring.
Table 1: Physicochemical Properties of 4-(p-Iodophenyl)butyric acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁IO₂ | [1][2] |
| Molecular Weight | 290.10 g/mol | [1][2] |
| Melting Point | 89-89.5 °C | [3] |
| Boiling Point (Predicted) | 351.0 ± 17.0 °C | [3] |
| Density (Predicted) | 1.686 ± 0.06 g/cm³ | [3] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [3] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
Table 2: ¹H NMR Spectral Data of 4-(p-Iodophenyl)butyric acid
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference |
| 11.0 ppm | Broad single peak | - | 1H | -COOH | [3] |
| 7.61 ppm | Double peaks | 8.4 Hz | 2H | Aromatic protons ortho to iodine | [3] |
| 6.95 ppm | Double peaks | 8.0 Hz | 2H | Aromatic protons meta to iodine | [3] |
| 2.63 ppm | Triple peak | 7.6 Hz | 2H | -CH₂- adjacent to the aromatic ring | [3] |
| 2.38 ppm | Triple peak | 7.6 Hz | 2H | -CH₂- adjacent to the carboxyl group | [3] |
Note: Spectrum acquired in CDCl₃ at 400 MHz.
-
¹³C NMR: Expected signals would include those for the carboxyl carbon, the aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the aliphatic carbons of the butyric acid chain.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 290. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[4]
-
Infrared (IR) Spectroscopy: Characteristic absorption peaks would be observed for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-I stretch in the fingerprint region.[5][6][7]
Synthesis of 4-(p-Iodophenyl)butyric acid
4-(p-Iodophenyl)butyric acid can be synthesized from 4-phenylbutyric acid through an electrophilic aromatic substitution reaction.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established chemical synthesis methodologies.[3]
-
Reaction Setup: In a suitable reaction vessel, combine 4-phenylbutyric acid (20.0 g, 121.8 mmol), periodic acid (H₅IO₆, 5.56 g, 24.4 mmol), iodine (I₂, 13.30 g, 52.4 mmol), 10 M sulfuric acid (H₂SO₄, 5.0 mL), water (36 mL), and acetic acid (166 mL).
-
Reaction: Heat the reaction mixture at 70°C for 19 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature and evaporate the solvent to dryness under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (300 mL).
-
Wash the organic layer sequentially with aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (2 x 200 mL) and saturated brine (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.
-
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane at 0°C to afford 4-(p-iodophenyl)butyric acid as a light yellow solid.
Biological Applications: An Albumin-Binding Moiety
A primary application of 4-(p-iodophenyl)butyric acid in modern drug development is its use as an albumin-binding moiety (ABM).[8] By conjugating this molecule to peptides or small-molecule drugs, particularly radiopharmaceuticals, their circulation half-life can be significantly extended. This is because the iodophenyl group has a high affinity for serum albumin, a long-lived and abundant protein in the blood. This reversible binding to albumin reduces the rate of renal clearance of the drug, leading to prolonged exposure and potentially enhanced therapeutic efficacy or improved imaging contrast.[8][9][10]
Quantitative Biological Data
Table 3: Albumin Binding Affinity
| Compound | Assay Conditions | Binding Affinity Metric | Value | Reference |
| [¹³¹I]IPBA | In vitro | Kd | 0.30 µM | [11] |
| [¹³¹I]IBA | In vitro | IC₅₀ | 46.5 µM | [12] |
| CTT1403 (containing IPBA) | Mouse serum albumin | Kd | 3.6 µM | [13] |
| CTT1403 (containing IPBA) | Human serum albumin | Kd | 3.2 µM | [13] |
Table 4: Cellular Uptake and Biodistribution Data of IPBA-Conjugated Radiopharmaceuticals
| Compound | Cell Line / Animal Model | Parameter | Value | Time Point | Reference |
| [¹³¹I]IPBA-EE | MCF-7 (ER-positive) | Cellular Uptake | 41.81 ± 3.41% | - | [11] |
| [¹³¹I]IPBA-EE | MDA-MB-231 (ER-negative) | Cellular Uptake | 8.78 ± 2.37% | - | [11] |
| [¹³¹I]IPBA-EE | MCF-7 Tumor-bearing mice | Tumor Uptake (%ID/g) | 6.07 ± 0.20% | 7 h | [11] |
| CTT1403 | PC3-PIP (PSMA-positive) | Cellular Uptake (%ID/mg) | 86.0 ± 0.5% | 4 h | [13] |
| CTT1403 | PC3-PIP Tumor-bearing mice | Tumor Uptake (%ID/g) | 46% | 72 h | [13] |
| [⁶⁴Cu]Cu DOTA-IP-αvβ₆-BP | BxPC-3 Tumor-bearing mice | Tumor Uptake (%ID/g) | 7.60 ± 0.43% | 4 h | [14] |
Experimental Protocols for Biological Evaluation
Serum Albumin Binding Assay
This protocol provides a general framework for determining the serum albumin binding of a compound conjugated with 4-(p-iodophenyl)butyric acid.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., a radiolabeled conjugate) of known concentration.
-
Prepare solutions of human and mouse serum albumin in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
In microcentrifuge tubes, mix the test compound with the serum albumin solution to achieve a final desired concentration.
-
Incubate the mixture at 37°C for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.
-
-
Separation of Bound and Unbound Fractions:
-
Use an ultrafiltration device with a molecular weight cutoff that retains the albumin-bound complex while allowing the unbound compound to pass through (e.g., 30 kDa).
-
Centrifuge the tubes according to the manufacturer's instructions for the ultrafiltration device.
-
-
Quantification:
-
Carefully collect the filtrate (unbound fraction) and the retentate (bound fraction).
-
Quantify the amount of the test compound in both fractions. For radiolabeled compounds, this can be done using a gamma counter.
-
-
Calculation:
-
Calculate the percentage of the compound bound to serum albumin as: (% Bound) = [Amount in Retentate / (Amount in Retentate + Amount in Filtrate)] * 100.
-
Cellular Uptake Assay
This protocol outlines a method for assessing the uptake of a 4-(p-iodophenyl)butyric acid-conjugated compound into cultured cells.
-
Cell Culture:
-
Culture the target cell line (e.g., a cancer cell line expressing a specific receptor) in appropriate media and conditions until they reach a suitable confluency in multi-well plates.
-
-
Assay Preparation:
-
Wash the cells with a suitable assay buffer (e.g., serum-free media or PBS).
-
Prepare a solution of the radiolabeled test compound in the assay buffer at the desired concentration.
-
-
Incubation:
-
Add the solution of the radiolabeled compound to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
For blocking experiments to determine specificity, pre-incubate a set of cells with a high concentration of a non-labeled competitor before adding the radiolabeled compound.
-
-
Termination of Uptake:
-
At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process and remove any unbound compound.
-
-
Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Express the cellular uptake as a percentage of the added dose per milligram of protein.
-
In Vivo Biodistribution Study
This protocol describes a general procedure for evaluating the biodistribution of a 4-(p-iodophenyl)butyric acid-conjugated radiopharmaceutical in an animal model.
-
Animal Model:
-
Use an appropriate animal model, such as mice bearing xenograft tumors that express the target of interest.
-
-
Administration of Radiopharmaceutical:
-
Administer a known amount of the radiolabeled compound to each animal via an appropriate route (e.g., intravenous tail vein injection).
-
-
Time Points:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.
-
-
Tissue Harvesting and Measurement:
-
Immediately following euthanasia, dissect the animals and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue.
-
-
Data Analysis:
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
Analyze the data to determine the pharmacokinetic profile, tumor targeting efficiency, and clearance from non-target organs.
-
Other Applications
While its primary modern application is as an albumin-binding moiety, 4-(p-iodophenyl)butyric acid is also a reactant in the synthesis of other complex organic molecules, such as meta- and paracyclophanes containing unsaturated amino acids and in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones.[3]
Conclusion
4-(p-Iodophenyl)butyric acid is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible building block. Its most significant contribution lies in its function as an effective albumin-binding moiety, offering a powerful strategy to modulate the pharmacokinetics of therapeutic and diagnostic agents. The data and protocols presented in this guide are intended to facilitate the effective utilization of 4-(p-iodophenyl)butyric acid in research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 4-(p-Iodophenyl)butyric acid = 98 27913-58-2 [sigmaaldrich.com]
- 3. 4-(P-IODOPHENYL)BUTYRIC ACID CAS#: 27913-58-2 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thno.org [thno.org]
- 14. A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin αvβ6 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
